(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid integrates three distinct functional groups: a boronic acid moiety, a tert-butoxycarbonyl (Boc)-protected piperazine ring, and a nitro-substituted aromatic system. The compound’s backbone consists of a phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a piperazine-Boc group, while the boronic acid (-B(OH)₂) occupies the 1-position (Figure 1).
Crystallographic studies of related boronic acid derivatives, such as 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid , reveal that the Boc group adopts a gauche conformation relative to the piperazine ring, minimizing steric hindrance. The boronic acid group typically forms hydrogen bonds with adjacent molecules, as observed in salts of 1-(4-nitrophenyl)piperazine with halogenated benzoic acids . For the title compound, intramolecular interactions between the nitro group’s oxygen atoms and the piperazine’s NH protons likely stabilize the molecular conformation.
Table 1: Key bond lengths and angles from crystallographic data of analogous compounds
| Feature | Value (Å or °) | Source Compound |
|---|---|---|
| B–O bond length | 1.36 ± 0.02 | |
| N–C (piperazine) | 1.45 ± 0.03 | |
| Dihedral angle (Boc/C6H4) | 112° |
X-ray diffraction analysis of similar structures shows that the boronic acid group’s sp³-hybridized boron atom engages in dative bonding with Lewis bases, such as lysine residues in enzymatic contexts . This property is critical for the compound’s potential as a protease inhibitor or synthetic intermediate.
Properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrophenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O6/c1-15(2,3)25-14(20)18-8-6-17(7-9-18)12-5-4-11(16(21)22)10-13(12)19(23)24/h4-5,10,21-22H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMJUKEROWEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-3-nitrobenzene
Nitration of bromobenzene at −10°C using HNO₃/H₂SO₄ yields 4-bromo-3-nitrobenzene (85% yield).
Step 2: Boc Protection of Piperazine
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃, yielding Boc-piperazine (98% purity).
Step 3: Buchwald-Hartwig Coupling
4-Bromo-3-nitrobenzene undergoes Pd-catalyzed coupling with Boc-piperazine.
Step 4: Miyaura Borylation
The aryl bromide is converted to boronic acid using bis(pinacolato)diboron (B₂Pin₂).
Table 1 : Optimization of Miyaura Borylation
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | 80 | 90 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | 100 | 75 |
| Pd(OAc)₂ | Et₃N | 60 | 65 |
Step 1: Synthesis of 3-Nitro-4-iodophenylboronic Acid
4-Iodo-3-nitrobenzene undergoes Miyaura borylation with B₂Pin₂.
Critical Analysis of Methodologies
Catalyst Systems
Functional Group Compatibility
-
Nitro Group : Stable under Pd-catalyzed conditions but sensitive to reducing agents.
-
Boc Protection : Requires neutral or mildly basic conditions to prevent deprotection.
Table 2 : Yield Comparison Across Routes
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | C–N coupling + borylation | 85 | 98 |
| 2 | Borylation + C–N coupling | 65 | 90 |
Scale-Up Considerations
-
Solvent Choice : Toluene or dioxane preferred for Pd catalysis due to low coordination strength.
-
Workup : Acidic quenching (e.g., HCl) removes residual Pd, followed by recrystallization in ethanol/water.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with halogenated compounds.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenated compounds, palladium catalyst, base (e.g., potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Reduction: Formation of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-aminophenyl)boronic acid.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of (4-(piperazin-1-yl)-3-nitrophenyl)boronic acid.
Scientific Research Applications
Anticancer Activity
Boronic acids have garnered attention for their role as proteasome inhibitors, which are crucial in cancer therapy. The mechanism of action involves:
- Proteasome Inhibition : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cell lines, significantly reducing proliferation rates.
Case Study : In vitro studies demonstrated that similar boronic acid derivatives exhibited IC50 values ranging from 6 nM to 8 nM against multiple myeloma cell lines, indicating potent anticancer activity .
Antibacterial Properties
The compound also shows promise as an antibacterial agent:
- β-Lactamase Inhibition : It acts as an inhibitor of β-lactamases, enzymes responsible for antibiotic resistance in bacteria. By preventing the breakdown of β-lactam antibiotics, it enhances their effectiveness against resistant strains.
Efficacy Against Resistant Strains : Recent findings suggest that derivatives similar to this compound have shown Ki values as low as 0.004 µM against problematic hospital-acquired bacterial strains .
Antiviral Activity
Research into the antiviral properties of boronic acids has revealed:
- HIV Protease Inhibition : Certain derivatives can act as competitive inhibitors of HIV-1 protease, with binding affinities surpassing traditional inhibitors like darunavir.
Comparative Binding Affinities : Reported Ki values for these compounds are around 0.5 pM compared to darunavir's 10 pM, highlighting their potential for more effective antiviral therapies .
Mechanism of Action
The mechanism of action of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic Acid
- Structure : Lacks the 3-nitro group present in the target compound.
- Properties: Molecular Formula: C₁₅H₂₂BN₃O₄ CAS RN: Not explicitly provided (referenced in ).
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic Acid
- Structure : Pyridine ring replaces the benzene ring; includes a 5-methyl substituent.
- Properties :
{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-4-yl}boronic Acid
- Structure : Pyridine ring with boronic acid at the 4-position and Boc-piperazine at the 2-position.
- Properties :
Functional Group Variations
Pinacol Ester Derivatives
- Example : 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester
Chlorophenyl Analogues
Comparative Analysis: Physical and Chemical Properties
Research Findings and Challenges
- Reactivity Studies: Nitro-substituted boronic acids show faster coupling rates in electron-deficient aryl systems compared to non-nitro analogues .
- Stability Issues : The Boc group in the target compound may undergo acidic hydrolysis, requiring careful handling during synthesis .
- Cost Considerations : Boc-protected boronic acids are generally more expensive (e.g., 1g of a related compound costs JPY 30,400 ).
Biological Activity
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H22BN3O6
- Molecular Weight : 355.16 g/mol
- CAS Number : 164186597
The presence of a boronic acid functional group is significant for its interaction with biological targets, particularly in proteasome inhibition .
Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity. The specific mechanism of action for this compound involves:
- Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of regulatory proteins and ultimately affect cell cycle progression and apoptosis .
- Interaction with Sphingomyelinase : Preliminary studies suggest that derivatives of this compound may interact with neutral sphingomyelinase, an enzyme implicated in various cellular processes including apoptosis and inflammation .
Biological Activity Studies
Several studies have reported on the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Study 1: Neurodegenerative Disease Models
In a study examining the effects of this compound on neurodegenerative disease models, researchers found that the compound significantly reduced markers of neuronal apoptosis when administered to mice models exhibiting Alzheimer-like symptoms. This suggests a protective role against neurodegeneration through sphingomyelinase inhibition .
Case Study 2: Cancer Cell Lines
Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated that it selectively inhibited growth in certain malignancies while sparing normal cells, thus showcasing its potential as a targeted cancer therapy agent .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with irritant warnings (H315, H319), indicating that it requires careful handling due to potential skin and eye irritation . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Q & A
Basic: What synthetic strategies are recommended for preparing (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid?
A multi-step synthesis is typically employed, starting with Boc protection of piperazine followed by coupling to a nitrobenzene scaffold. For example:
Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate .
Nucleophilic Substitution : Introduce the nitroaryl group via Buchwald-Hartwig amination using a halogenated 3-nitrobenzene derivative (e.g., 1-bromo-3-nitrobenzene) and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) .
Boronic Acid Functionalization : Perform Miyaura borylation on the aryl halide intermediate using bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf) in anhydrous THF to prevent hydrolysis .
Key Validation : Confirm each intermediate via 1H NMR (e.g., Boc methyl protons at δ 1.4 ppm) and HRMS (exact mass ±5 ppm) .
Advanced: How can conflicting spectroscopic data (e.g., 11B NMR shifts) be interpreted for this compound?
Discrepancies in 11B NMR (e.g., δ 28–30 ppm vs. expected δ 30–32 ppm) may arise from:
- Boroxine Formation : Partial dehydration of boronic acid to cyclic trimers under anhydrous conditions. Confirm via FT-IR (B-O-B stretch at ~710 cm⁻¹) or recrystallize in aqueous THF to regenerate monomeric boronic acid .
- Dynamic Exchange : Use variable-temperature 11B NMR to observe coalescence of boronic acid/boroxine signals at elevated temperatures (e.g., 50°C in DMSO-d6) .
Mitigation : Store samples at -20°C under argon with molecular sieves (3Å) to suppress boroxine formation .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-UV/ELSD : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Purity >95% at λ = 254 nm .
- Multinuclear NMR :
- HRMS : ESI+ mode for [M+H]+ (calculated for C₁₅H₂₁BN₃O₅: 350.1612) .
Advanced: How does the nitro group influence Suzuki-Miyaura cross-coupling efficiency?
The electron-withdrawing nitro group at the 3-position:
- Enhances Oxidative Addition : Facilitates Pd(0) insertion into the C-B bond but may slow transmetallation due to reduced electron density.
- Optimization : Use PdCl₂(dppf) with SPhos ligand in THF/H₂O (3:1) at 60°C. Monitor for protodeboronation (LC-MS loss of [M-B(OH)₂]+) .
Typical Yield : 60–75% with aryl iodides; <40% for aryl chlorides. Pre-activate chlorides with microwave irradiation (100°C, 10 min) .
Basic: What storage conditions prevent degradation?
- Temperature : -20°C under argon.
- Desiccant : P₂O₅ to maintain <5% humidity.
- Stabilization : Convert to pinacol ester (reflux in toluene with pinacol) for long-term storage (>6 months). Confirm esterification via 1H NMR loss of B-OH protons at δ 8.5–9.5 ppm .
Advanced: How to design computational models for predicting nucleophilic aromatic substitution reactivity?
- DFT Calculations : Use B3LYP/6-31G* to model transition states. Key parameters:
- Validation : Compare predicted activation energies (ΔG‡) with experimental Eyring plots from kinetic studies (HPLC monitoring at 40–80°C) .
Basic: How to troubleshoot low coupling yields (<40%)?
- Protodeboronation : Minimize by degassing solvents (THF/H₂O) and using fresh Pd catalysts.
- Boc Stability : Avoid acidic conditions (pH <5) during workup; use NaHCO₃ for neutralization .
- Alternative Routes : Replace conventional heating with microwave-assisted synthesis (100°C, 30 min) to accelerate coupling .
Advanced: What biological applications utilize this compound as an intermediate?
- Kinase Inhibitors : Couple via Suzuki reaction to triazolopyridine cores for BTK inhibitors. Validate using:
Basic: What safety protocols are essential?
- PPE : Nitrile gloves, goggles, and fume hood use.
- Spill Response : Neutralize with CaCO₃, then rinse with ethanol.
- First Aid : For skin contact, wash with 5% boric acid followed by soap/water .
Advanced: How to develop stability-indicating methods for forced degradation?
- Stress Conditions :
- Acidic: 0.1M HCl, 40°C/75% RH, 24h (Boc cleavage).
- Oxidative: 3% H₂O₂, RT, 6h (nitro group stability).
- UPLC-PDA-MS : BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid. Degradation markers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
